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Mal-PEG5-PFP

Cat. No.: B608847
M. Wt: 555.4 g/mol
InChI Key: HVQHYQSUANAJJW-UHFFFAOYSA-N
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Description

Significance of Heterobifunctional Linkers in Bioconjugation and Materials Functionalization

The primary role of heterobifunctional linkers is to serve as molecular bridges, covalently connecting different molecules to create novel conjugates. cd-bioparticles.net In bioconjugation, these linkers are essential for attaching therapeutic agents to targeting moieties like antibodies or peptides, a key strategy in the development of antibody-drug conjugates (ADCs). jenkemusa.com This specific targeting enhances the therapeutic efficacy of drugs while minimizing off-target side effects. axispharm.com In materials science, heterobifunctional linkers are employed to functionalize surfaces, nanoparticles, and hydrogels, imparting desired biological or chemical properties. biochempeg.com For instance, they can be used to immobilize proteins or other biomolecules onto a material's surface.

The general structure of a linear heterobifunctional PEG linker is X-PEG-Y, where X and Y represent two different reactive functional groups. cd-bioparticles.netjenkemusa.com The specificity of these groups allows for controlled, stepwise reactions, which is crucial for building well-defined bioconjugates and functionalized materials.

Overview of Maleimide-Pentafluorophenyl (PFP) Ester Functionalization Strategy

Mal-PEG5-PFP is a heterobifunctional linker featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other. axispharm.combiochempeg.com This specific combination of reactive groups provides a powerful and versatile strategy for conjugation.

Maleimide Group: The maleimide group is highly selective for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. axispharm.comnanocs.net This reaction, a Michael addition, proceeds efficiently under mild pH conditions (typically 6.5-7.5) to form a stable thioether bond. nanocs.netiris-biotech.de

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that targets primary and secondary amines, such as those found at the N-terminus of proteins and in the side chains of lysine (B10760008) residues. nanocs.netthermofisher.com The reaction with amines forms a stable amide bond and occurs readily at a pH range of 7-9. nanocs.net A significant advantage of PFP esters over other amine-reactive esters, like N-hydroxysuccinimide (NHS) esters, is their increased stability towards hydrolysis in aqueous environments. iris-biotech.debroadpharm.comaxispharm.com This enhanced stability leads to higher reaction efficiencies. axispharm.com

The orthogonality of the maleimide-thiol and PFP ester-amine reactions allows for precise control over the conjugation process. One part of the linker can be reacted with one molecule, and the other end can then be reacted with a second molecule without cross-reactivity.

Role of Poly(ethylene glycol) Spacers in Bioconjugate and Material Design

The poly(ethylene glycol) (PEG) component of this compound is a flexible, hydrophilic chain composed of repeating ethylene (B1197577) glycol units. jenkemusa.com In this specific compound, the "5" in PEG5 indicates that there are five repeating ethylene glycol units. The inclusion of a PEG spacer offers several critical benefits in the design of bioconjugates and functionalized materials:

Increased Solubility: PEG is highly soluble in water and many organic solvents. nanocs.netsigmaaldrich.com Attaching a PEG chain to a hydrophobic molecule can significantly improve its solubility in aqueous environments, which is crucial for many biological applications. axispharm.com

Improved Pharmacokinetics: In drug delivery, PEGylation (the process of attaching PEG chains) can prolong the circulation half-life of a therapeutic agent. tandfonline.com The hydrated PEG chain creates a steric shield that can reduce recognition by the immune system and decrease renal clearance. sigmaaldrich.com

Biocompatibility: PEG is non-toxic and generally considered non-immunogenic, making it a safe and widely used material in biomedical applications. sigmaaldrich.comnih.gov

Flexibility and Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the two conjugated molecules. jenkemusa.comnih.gov This separation can reduce steric hindrance, allowing each molecule to maintain its native conformation and biological activity.

The combination of the specific reactivity of the maleimide and PFP ester groups with the beneficial properties of the PEG spacer makes this compound a valuable reagent for creating advanced bioconjugates and functionalized materials. axispharm.combiochempeg.com

Compound Information

PropertyValue
Chemical Name This compound ester
Synonyms This compound
CAS Number 1807512-46-4
Molecular Formula C23F5H26NO9
Molecular Weight 555.4 g/mol

Data sourced from Biopharma PEG biochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26F5NO9 B608847 Mal-PEG5-PFP

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQHYQSUANAJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F5NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Selectivity of Mal Peg5 Pfp

Maleimide-Thiol Conjugation Chemistry

The conjugation of maleimides to thiol-containing molecules is a widely utilized bioconjugation technique due to its high selectivity and efficiency under mild, physiological conditions. uu.nlaxispharm.com The reaction proceeds readily at a pH range of 6.5 to 7.5, forming a stable thioether bond. broadpharm.combiochempeg.combiochempeg.com

Michael Addition Reaction Mechanism

The core of maleimide-thiol conjugation is the Michael addition reaction. axispharm.comresearchgate.net In this reaction, the thiol group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. organicchemistrytutor.comchemistrysteps.com This process is driven by the electron-deficient nature of the double bond, which is activated by the two adjacent carbonyl groups. The reaction is efficient and typically does not require a catalyst, especially in polar solvents. axispharm.com The initial nucleophilic attack results in the formation of a stable, covalent thioether linkage. thermofisher.com

Reaction Specificity and Optimal Conditions for Sulfhydryl Groups (pH 6.5-7.5)

The reaction between maleimides and thiols is highly chemoselective within a specific pH range. axispharm.com The optimal pH for this conjugation is between 6.5 and 7.5. broadpharm.combiochempeg.combiochempeg.comthermofisher.com Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, facilitating the nucleophilic attack on the maleimide (B117702). atto-tec.com This pH range is advantageous as it minimizes competing side reactions, such as the reaction of maleimides with amines, which becomes more significant at pH values above 7.5. researchgate.net At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.com

Conversely, at alkaline pH (≥ 8), maleimides are susceptible to hydrolysis, which involves the opening of the maleimide ring to form a maleamic acid derivative that is unreactive towards thiols. uu.nlthermofisher.com Therefore, maintaining the pH within the 6.5-7.5 range is critical for ensuring the specificity and efficiency of the maleimide-thiol conjugation. axispharm.com

Kinetic Parameters and Modulatory Factors in Thiol-Maleimide Reactions

The speed and efficiency of the thiol-maleimide reaction are influenced by several factors, including pH, buffer composition, and the concentration and temperature of the reactants.

The pH of the reaction environment plays a dual role in the kinetics of thiol-maleimide conjugation. As the pH increases towards the pKa of the thiol, the concentration of the more nucleophilic thiolate anion increases, which can accelerate the reaction rate. nih.gov However, higher pH also increases the rate of maleimide hydrolysis, rendering it inactive. uu.nlthermofisher.com Studies have shown that even at pH 7.4, a significant percentage of maleimide can hydrolyze over several hours. ucl.ac.uk Therefore, a compromise must be struck to maximize thiol reactivity while minimizing maleimide degradation. The optimal pH range of 6.5-7.5 represents this balance. axispharm.combroadpharm.comthermofisher.com

The composition and concentration of the buffer can influence the rate of thiol-maleimide reactions, particularly in the context of hydrogel formation. The reaction can be catalyzed by weak bases, with the hydrogen phosphate (B84403) in phosphate-buffered saline (PBS) being sufficient to catalyze the reaction without the need for stronger bases like triethanolamine (B1662121) (TEOA). nih.gov

Reducing the buffer concentration has been shown to slow down gelation kinetics. nih.gov This is likely due to a decrease in the catalytic effect of the buffer components. The choice of buffer itself can also play a role; for instance, citrate (B86180) buffers have been used to modulate reaction rates at different pH values compared to PBS. nih.gov

Buffer SystemEffect on Gelation KineticsReference
Phosphate-Buffered Saline (PBS)Sufficiently catalyzes the reaction at pH 7.4. nih.gov
Triethanolamine (TEOA)Increases the speed of thiolate formation, but may not dramatically alter overall reaction speed compared to PBS. nih.gov
Citrate BufferCan be used to control reaction rates at different pH ranges compared to PBS. nih.gov
Reduced Buffer ConcentrationSlows down gelation kinetics. nih.gov

The concentration of the reacting species (macromers) and the reaction temperature are key factors in determining the reaction speed. As would be expected, decreasing the polymer weight percentage (concentration) slows down the reaction kinetics. nih.govmdpi.com

Temperature also has a significant effect on the reaction rate. The thiol-maleimide coupling is temperature-sensitive, with lower temperatures leading to a decreased reaction rate and potentially lower yields. researchgate.net For example, a reaction that completes in 30 minutes at 37°C may require a significantly longer incubation time (e.g., 1-4 hours) at 4°C to achieve a similar outcome. researchgate.net Conversely, increasing the temperature can accelerate the reaction, although care must be taken to avoid degradation of the reactants or products. nih.gov

FactorEffect on Reaction SpeedReference
Decreased Macromer ConcentrationSlows down reaction kinetics. nih.govmdpi.com
Decreased TemperatureSlows down reaction kinetics. researchgate.net
Increased TemperatureSpeeds up reaction kinetics. nih.gov

Stability and Reversibility of Thioether Linkages in Research Contexts

Principles of Orthogonal Reactivity and Sequential Conjugation Strategies

The heterobifunctional nature of Mal-PEG5-PFP is central to its utility in advanced bioconjugation, enabling the stepwise and controlled linkage of two different molecules. This capability is rooted in the principle of orthogonal reactivity, where each functional group—the maleimide and the pentafluorophenyl (PFP) ester—reacts with a specific functional group on a target molecule under distinct conditions, without cross-reactivity. nih.govbiomatrik.com This allows for precise, sequential conjugation, which is critical for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs). axispharm.com

The maleimide group is highly selective for sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides. biosyn.combiochempeg.com This reaction, a Michael addition, proceeds most efficiently under slightly acidic to neutral pH conditions, generally between pH 6.5 and 7.5. axispharm.comwindows.nettcichemicals.com Within this pH range, the thiol group is sufficiently nucleophilic to react with the maleimide, while primary amines (like those on lysine (B10760008) residues) are typically protonated and thus less reactive, ensuring high chemoselectivity. axispharm.comthermofisher.com

Conversely, the pentafluorophenyl (PFP) ester is an amine-reactive functional group. It reacts with primary and secondary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form stable amide bonds. axispharm.combroadpharm.comtocris.com This acylation reaction is most effective under slightly basic conditions, typically from pH 7.0 to 9.0. windows.netbroadpharm.combroadpharm.com The PFP ester is notable for being less susceptible to spontaneous hydrolysis compared to other activated esters, like N-hydroxysuccinimide (NHS) esters, which contributes to more efficient and reliable conjugation reactions. broadpharm.comconfluore.comwikipedia.org

This differential pH-dependence is the key to devising sequential conjugation strategies. windows.net A typical two-step process involves first reacting one terminus of the this compound linker with the first biomolecule under its optimal pH, followed by purification to remove excess linker. Then, the second biomolecule is introduced and the pH is adjusted to facilitate the second conjugation reaction. For instance, the maleimide group can be reacted with a thiol-containing protein at pH 7.0. After the formation of this stable thioether bond and subsequent purification, the resulting conjugate, now bearing a reactive PFP ester, can be introduced to an amine-containing molecule at pH 8.0-8.5 to complete the linkage. windows.nettocris.com

The table below summarizes the orthogonal reactivity of the functional moieties of this compound.

Table 1: Orthogonal Reactivity of this compound Functional Groups

Functional Group Target Residue (Functional Group) Reaction Type Optimal pH Range Resulting Bond
Maleimide Cysteine (Sulfhydryl/Thiol) Michael Addition 6.5 - 7.5 windows.nettcichemicals.com Thioether tcichemicals.com
Pentafluorophenyl (PFP) Ester Lysine (Primary Amine) Acylation 7.0 - 9.0 windows.netbroadpharm.com Amide broadpharm.com

A generalized sequential conjugation workflow is outlined below, demonstrating how two distinct proteins (Protein A and Protein B) can be linked.

Table 2: Generalized Two-Step Sequential Conjugation Strategy

Step Action Description Key Conditions
1 First Conjugation React Protein A (containing a free thiol) with an excess of this compound. Buffer at pH 6.5-7.5 to favor the maleimide-thiol reaction. uu.nl Incubate for 1-2 hours at room temperature. thermofisher.com
2 Purification Remove unreacted this compound from the Protein A-linker conjugate. Use a desalting column or dialysis to separate based on size. windows.net
3 Second Conjugation React the purified Protein A-linker conjugate with Protein B (containing free amines). Adjust buffer to pH 7.5-8.5 to facilitate the PFP ester-amine reaction. tocris.com Incubate for 1-2 hours at room temperature or overnight at 4°C. thermofisher.combroadpharm.com
4 Final Purification Purify the final Protein A-PEG5-Protein B conjugate. Methods may include size-exclusion chromatography or affinity chromatography depending on the proteins.

This strategic, stepwise approach, enabled by the orthogonal reactivity of the maleimide and PFP ester groups, provides researchers with a powerful tool for the precise assembly of well-defined bioconjugates. biomatrik.com

Methodologies for Macromolecular Functionalization and Bioconjugation Utilizing Mal Peg5 Pfp

General Principles of Site-Specific PEGylation

Site-specific PEGylation is a process that attaches PEG chains to a specific location on a biomolecule, such as a protein or peptide. nih.govresearchgate.net This technique is crucial for improving the therapeutic properties of biomolecules, as it can increase their stability, solubility, and circulation time in the body, while potentially reducing their immunogenicity. axispharm.comnih.govbiopharminternational.com The general strategy involves a functional group on the biomolecule reacting with a complementary group on the PEG polymer. nih.gov

The use of a heterobifunctional linker like Mal-PEG5-PFP allows for controlled, site-specific attachment. The process often involves genetically engineering a unique reactive site, such as a cysteine residue (containing a thiol group), onto a protein. nih.gov The maleimide (B117702) group of the linker then selectively reacts with this engineered cysteine, ensuring the PEG chain is attached at a predetermined location. nih.govresearchgate.net This precision helps to avoid the loss of biological activity that can occur with non-specific modification methods. biopharminternational.com

Strategies for Targeted Covalent Attachment to Biomolecules

This compound facilitates the targeted covalent attachment to a variety of biomolecules through its dual reactive ends. The maleimide group exhibits high selectivity for thiol groups, typically found in cysteine residues of proteins, within a pH range of 6.5 to 7.5. windows.netaxispharm.comthermofisher.com This reaction forms a stable thioether bond. broadpharm.comthermofisher.com The PFP ester group reacts with primary and secondary amine groups, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. windows.netbroadpharm.comprecisepeg.com PFP esters are noted for being more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions. broadpharm.comprecisepeg.combroadpharm.comconfluore.com

Functionalization of Peptides and Proteins

The functionalization of peptides and proteins using this compound is a cornerstone of its application. axispharm.com This process allows for the precise linkage of these biomolecules to other molecules or surfaces. A common strategy is a two-step process. First, a protein with accessible amine groups is reacted with the PFP ester end of this compound. windows.net After this initial reaction, any excess, unreacted linker is removed. windows.netbroadpharm.com The resulting maleimide-activated protein is then introduced to a second molecule containing a thiol group, such as a peptide with a cysteine residue, to form the final conjugate. windows.net

This method is widely used to create antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody. The antibody targets specific cells, such as cancer cells, and the linker ensures the drug is delivered to its intended target. The PEG component in the linker can improve the solubility and stability of the resulting conjugate. axispharm.com

Table 1: Reaction Conditions for Protein Functionalization

ParameterConditionRationaleSource
Maleimide-Thiol Reaction pH 6.5 - 7.5Optimal for specific and rapid reaction with thiols, minimizing side reactions with amines. windows.netaxispharm.comthermofisher.com
PFP Ester-Amine Reaction pH 7.0 - 9.0Facilitates the reaction with primary and secondary amines to form stable amide bonds. windows.netnanocs.netbroadpharm.com
Solvent Anhydrous DMSO or DMFUsed to dissolve the this compound ester before adding it to the aqueous reaction buffer. windows.netbroadpharm.combroadpharm.com
Temperature 4°C to 37°CReaction can be performed at various temperatures depending on the stability of the biomolecules. broadpharm.comconfluore.com
Reaction Time Minutes to overnightIncubation time is adjusted to optimize conjugation efficiency. broadpharm.comconfluore.com

It is important to avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester. broadpharm.combroadpharm.com Also, thiol-containing reagents like dithiothreitol (B142953) (DTT) must be removed before the maleimide reaction. thermofisher.com

A known side reaction in maleimide chemistry is the thiazine (B8601807) rearrangement, which can occur when conjugating to an unprotected N-terminal cysteine, leading to an unstable product. bachem.com

Modification of Oligonucleotides

The modification of synthetic oligonucleotides is another key application for linkers like this compound. dcchemicals.comcd-bioparticles.netbroadpharm.com Oligonucleotides can be synthesized with specific functional groups, such as amines or thiols, at desired positions. lumiprobe.com For instance, an amine-modified oligonucleotide can be reacted with the PFP ester of this compound. dcchemicals.comcd-bioparticles.net The resulting maleimide-functionalized oligonucleotide can then be conjugated to a thiol-containing molecule, such as a protein or a fluorescent dye. broadpharm.comlumiprobe.com This allows for the creation of sophisticated bioprobes and diagnostic tools. The hydrophilic PEG spacer is beneficial as it increases the solubility of the conjugate in aqueous media. dcchemicals.comcd-bioparticles.net

Surface Functionalization of Nanoparticles and Polymeric Materials

This compound is utilized for the surface functionalization of nanoparticles and other materials for various biomedical applications. cd-bioparticles.netaxispharm.combroadpharm.com PEGylation of nanoparticles can improve their colloidal stability in biological fluids and reduce non-specific uptake by cells. nih.gov

The process typically involves nanoparticles that have been pre-functionalized with amine groups on their surface. These amine groups can then react with the PFP ester of this compound. axispharm.combroadpharm.com This leaves the maleimide group exposed on the nanoparticle surface, ready to bind to thiol-containing ligands, such as targeting proteins or peptides. This strategy allows for the creation of targeted drug delivery systems, where nanoparticles are directed to specific cells or tissues. unipr.itup.ac.zamdpi.com

Design of Homobifunctional and Heterobifunctional Conjugates for Advanced Applications

This compound is a heterobifunctional linker, meaning it has two different reactive groups. axispharm.comwindows.net This characteristic is essential for creating complex conjugates where two different molecules need to be linked together, such as in the formation of antibody-drug conjugates or PROTACs (PROteolysis TArgeting Chimeras). targetmol.compurepeg.commedchemexpress.com

In contrast, homobifunctional linkers have two identical reactive groups. creativepegworks.comacs.org For example, a Mal-PEG-Mal linker has a maleimide group at both ends and can be used to crosslink two thiol-containing molecules. creativepegworks.com Similarly, a bis-PFP ester PEG can link two amine-containing molecules. broadpharm.com

The design choice between a heterobifunctional and a homobifunctional linker depends on the specific application. Heterobifunctional linkers like this compound offer controlled, stepwise conjugation, which is crucial when linking two distinct molecular entities. windows.netnih.gov Homobifunctional linkers are often used for creating protein dimers or for crosslinking within a single protein to study its structure. thermofisher.comacs.orgnih.gov The length of the PEG chain (e.g., PEG2 vs. PEG5) is also a critical design parameter, as it can influence the stability and biological activity of the final conjugate. nih.gov

Post-Polymerization Modification Techniques for Tailored Polymer Architectures

Post-polymerization modification is a powerful strategy for creating functional polymers with tailored properties. utexas.edursc.orgrsc.org This approach involves synthesizing a polymer with reactive precursor groups and then modifying these groups in a subsequent step to introduce desired functionalities. utexas.edu

Polymers containing PFP esters can serve as versatile platforms for post-polymerization modification. researchgate.net For example, a polymer can be synthesized with PFP ester side chains. These reactive esters can then be modified by reacting them with various amine-containing molecules, including those that have been previously functionalized with a maleimide group using a linker like this compound. This allows for the creation of graft copolymers with specific side chains. utexas.eduresearchgate.net This method offers a high degree of control over the final polymer architecture and functionality, which is advantageous when direct polymerization of the functional monomer is difficult or not feasible. utexas.eduacs.org

Applications in Advanced Biomaterials and Polymer Science Research

Engineering of Poly(ethylene glycol)-Based Hydrogel Networks

Poly(ethylene glycol) (PEG) hydrogels are water-swollen polymer networks widely utilized in biomedical applications due to their biocompatibility, tunable properties, and resistance to protein adsorption. nih.gov The crosslinking of PEG chains is essential for hydrogel formation, and the choice of crosslinking chemistry significantly influences the final properties of the network. nih.govsigmaaldrich.cn Mal-PEG5-PFP offers a versatile platform for creating such networks through specific chemical reactions.

Crosslinking Mechanisms and Network Formation in Hydrogels

The formation of hydrogels using linkers like this compound typically involves step-growth polymerization. nih.govnih.gov This process relies on the reaction of the terminal functional groups of the PEG precursors. In the case of this compound, the maleimide (B117702) group readily reacts with thiol groups (-SH) via a Michael-type addition reaction, forming a stable thioether bond. nih.govresearchgate.net This reaction is highly specific and proceeds efficiently under mild, physiological conditions, which is advantageous for encapsulating sensitive biological molecules or cells. nih.govnih.gov

The PFP ester end of this compound is a highly reactive activated ester. It reacts with primary amine groups (-NH2) to form stable amide bonds. precisepeg.com This reaction is also efficient and allows for the covalent attachment of various molecules, including proteins, peptides, and other polymers containing lysine (B10760008) residues or other primary amines.

Therefore, this compound can act as a crosslinker by reacting with both thiol- and amine-containing molecules. For instance, a hydrogel network can be formed by reacting this compound with a multi-arm PEG molecule functionalized with thiol groups and another multi-arm PEG functionalized with amine groups. The maleimide ends will react with the thiols, and the PFP ester ends will react with the amines, leading to the formation of a three-dimensional, covalently crosslinked hydrogel network. The kinetics of these reactions can be influenced by factors such as pH and temperature, allowing for some control over the gelation process. nih.gov

Control of Hydrogel Mechanical Properties and Network Homogeneity

The mechanical properties and homogeneity of a hydrogel network are critical for its intended application, influencing factors like cell viability, tissue integration, and the controlled release of therapeutic agents. researchgate.netresearchgate.net

The mechanical stiffness of a hydrogel is largely determined by its crosslinking density. mdpi.comnih.gov By carefully controlling the stoichiometry of the reactive groups (maleimide, thiol, and amine) and the concentration of the polymer precursors, the crosslinking density of the resulting hydrogel can be precisely tuned. nih.govmdpi.com

For example, increasing the concentration of the multi-arm PEG precursors or using precursors with a higher number of reactive arms will lead to a higher crosslinking density and, consequently, a stiffer hydrogel. nih.govmdpi.com Conversely, decreasing the precursor concentration or using precursors with fewer reactive arms will result in a lower crosslinking density and a softer, more pliable hydrogel. The molecular weight of the PEG precursors also plays a role; higher molecular weight PEGs generally lead to a lower crosslinking density for a given weight concentration. researchgate.netmdpi.com

The composition of the polymer network can also be varied to modulate mechanical properties. Incorporating different types of polymers or bioactive molecules into the hydrogel network can alter its mechanical behavior. For instance, the inclusion of more rigid molecules can increase the stiffness of the hydrogel.

ParameterEffect on Crosslinking DensityResulting Hydrogel PropertyReference
Increased Polymer ConcentrationIncreaseIncreased Stiffness mdpi.comnih.gov
Decreased Polymer ConcentrationDecreaseDecreased Stiffness nih.gov
Increased Crosslinker Functionality (more arms)IncreaseIncreased Stiffness nih.gov
Increased PEG Molecular WeightDecreaseDecreased Stiffness researchgate.netmdpi.com

The crosslinking density of a hydrogel network directly impacts the diffusion of molecules within its matrix. A higher crosslinking density results in a smaller mesh size, which can hinder the diffusion of larger molecules such as proteins and peptides. nih.govnist.gov Conversely, a lower crosslinking density leads to a larger mesh size, facilitating more rapid diffusion. nih.gov

This principle is crucial for applications such as drug delivery, where the release rate of a therapeutic agent needs to be precisely controlled. By tuning the crosslinking density of the hydrogel using this compound, the diffusion and release of encapsulated molecules can be regulated. For instance, a hydrogel designed for the sustained release of a large protein would require a relatively high crosslinking density to slow its diffusion out of the matrix. nih.gov In contrast, a hydrogel intended for the rapid release of a small molecule drug would be fabricated with a lower crosslinking density.

Research has shown that diffusion coefficients for proteins in PEG hydrogels can range from 10⁻⁶ to 10⁻⁷ cm²/s, with diffusion times from a 0.5-mm thick gel varying from minutes to hours depending on the crosslinking density. nih.gov The ability to control this diffusion is a key advantage of using a well-defined crosslinker like this compound.

Crosslinking DensityHydrogel Mesh SizeMolecular Diffusion RateExample ApplicationReference
HighSmallSlowSustained release of large proteins nih.gov
LowLargeFastRapid release of small molecules nih.gov

Design of Bioactive Hydrogels for Controlled Presentation of Biomolecules

A significant advantage of using heterobifunctional linkers like this compound is the ability to create bioactive hydrogels that can present specific biological signals to cells.

The PFP ester group of this compound provides a convenient handle for the covalent immobilization of bioactive peptides and proteins containing primary amine groups, such as those found on lysine residues. nih.gov This allows for the creation of hydrogels that mimic the extracellular matrix (ECM) by presenting cell-adhesive ligands, growth factors, or other signaling molecules.

For example, a peptide containing the RGD (arginine-glycine-aspartic acid) sequence, a well-known cell adhesion motif, can be reacted with the PFP ester of this compound. This functionalized linker can then be incorporated into a hydrogel network through the reaction of its maleimide group with a thiol-functionalized PEG. The resulting hydrogel will have the RGD peptide covalently attached and presented to cells, promoting cell adhesion and spreading. researchgate.net

This approach allows for precise control over the concentration and spatial distribution of the bioactive molecules within the hydrogel, which is crucial for directing cell behavior such as migration, proliferation, and differentiation. researchgate.netnih.gov The covalent nature of the immobilization prevents the leaching of the bioactive molecules from the hydrogel, ensuring long-term bioactivity. nih.gov

Strategies for Modulating Cell-Material Interactions

The chemical compound this compound is a heterobifunctional linker that provides a sophisticated tool for modulating the interface between synthetic materials and biological systems. Its distinct reactive ends and the polyethylene (B3416737) glycol (PEG) spacer enable precise control over surface functionalization, which is critical for directing cellular responses. Strategies involving this linker focus on surface modification of biomaterials, such as nanoparticles, to enhance their biocompatibility and to actively target specific cell populations.

The primary strategy involves a two-step conjugation process. First, the pentafluorophenyl (PFP) ester end of this compound reacts with primary amines on a biomaterial's surface. This PFP ester group is less susceptible to hydrolysis in aqueous environments compared to other amine-reactive esters, offering a stable linkage. broadpharm.com The second step utilizes the maleimide group, which specifically reacts with thiol groups (sulfhydryls) found in cysteine residues of proteins and peptides. broadpharm.comaxispharm.com This allows for the covalent attachment of targeting ligands—such as antibodies, antibody fragments, or specific peptides—to the material's surface. nih.gov By presenting these ligands, the biomaterial can be programmed to recognize and bind to specific receptors on target cells, thereby mediating a desired cell-material interaction, such as targeted drug delivery to CD4+ T cells. nih.gov

The PEG5 component of the molecule plays a crucial, albeit more passive, role in modulating interactions. The hydrophilic PEG chain creates a hydration layer on the biomaterial surface. This layer is known to reduce non-specific protein adsorption (opsonization), which in turn helps to evade clearance by the reticuloendothelial system (RES). nih.gov Studies on PEGylated nanoparticles have shown that the length of the PEG chain significantly influences the in-vivo circulation half-life. nih.gov A longer PEG chain generally leads to a longer circulation time. nih.gov The PEG5 spacer in this compound, therefore, contributes to the material's stealth properties, ensuring that the specific, ligand-mediated interactions dominate over non-specific ones.

Component of this compoundFunction in Modulating InteractionsMechanism of ActionResearch Finding Reference
Maleimide (Mal)Active TargetingForms a stable covalent bond with thiol groups on targeting ligands (e.g., antibody fragments, peptides). broadpharm.comaxispharm.comUsed to conjugate anti-CD4 F(ab') antibody fragments to nanoparticles for specific targeting of CD4+ T cells. nih.gov
PEG5 SpacerBiocompatibility & Stealth PropertiesCreates a hydrophilic layer that reduces non-specific protein binding and prolongs circulation time. nih.govnih.govIncreased PEG molecular weight on nanoparticles leads to a longer blood half-life, enhancing the window for targeted interactions. nih.gov
PFP EsterStable Surface AttachmentReacts with amine groups on the biomaterial surface to form a stable amide bond, anchoring the linker. axispharm.comPFP esters are noted for their higher resistance to hydrolysis compared to other active esters, ensuring stable functionalization. broadpharm.com

Development of Advanced Functional Polymer Materials

This compound is an important building block in the synthesis of advanced functional polymer materials and bioconjugates due to its heterobifunctional nature. axispharm.com It enables the precise and covalent linking of different molecular entities, leading to the creation of materials with highly specific properties and functions. This is particularly valuable in polymer science for applications ranging from creating well-defined hydrogels to sophisticated bioconjugates for therapeutic and diagnostic purposes. biochempeg.comspecificpolymers.com

One key area of development is in the creation of complex protein-polymer conjugates and protein-protein dimers. nih.gov The linker's ability to connect a thiol-containing molecule (via the maleimide group) to an amine-containing molecule (via the PFP ester) allows for the construction of novel macromolecular architectures. axispharm.com For instance, research has focused on using linkers with similar reactive ends to overcome challenges associated with traditional conjugation methods. While cysteine-reactive bismaleimide (B1667444) linkers are common, the resulting linkages can be unstable and undergo retro-Michael addition, leading to dissociation. nih.gov

A study on antibody dimerization utilized a pentafluorophenyl sulfonamide linker featuring a PEG5 chain to create stable, covalently linked antibody homodimers. nih.gov This strategy highlights the utility of the PFP-ester and PEG-linker combination. The PEG5 linker was specifically chosen to modulate the spacing and binding properties of the resulting dimer. nih.gov The research demonstrated that the dimer created with this type of stable linker remained intact after incubation with glutathione (B108866) for three days, whereas a similar dimer created with a traditional bismaleimide linker decomposed back to its monomers. nih.gov This superior stability is a critical feature for developing robust functional materials for therapeutic use. The ability to create such stable, defined bioconjugates opens avenues for developing next-generation materials like bispecific antibodies and bifunctional enzymes from polymer scaffolds.

Research AreaApplication of PFP-PEG5 LinkerKey FindingSignificance
Antibody DimerizationUsed as a homobifunctional linker to covalently connect two single-domain antibody units via a PEG5 spacer.The resulting dimer (C1C1-L1) showed negligible structural perturbation and significantly enhanced stability compared to an equivalent made with a bismaleimide linker. nih.govOvercomes the reversibility and instability of traditional maleimide-thiol linkages, enabling the creation of robust protein-protein conjugates for therapeutic applications. nih.gov
Modulation of Binding PropertiesThe PEG5 unit serves as a spacer to control the distance between the conjugated molecules.Linker length is a critical parameter for tuning the binding properties of bioconjugates. nih.govAllows for the rational design of functional polymers and bioconjugates where spatial orientation and distance are key to function.

Advanced Characterization and Analytical Approaches in Mal Peg5 Pfp Research

Spectroscopic Analysis of Conjugation Reactions (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a fundamental technique used to monitor the progress of conjugation reactions involving Mal-PEG5-PFP. azooptics.com This method measures the absorption of ultraviolet and visible light by a sample, providing insights into the electronic transitions within molecules. azooptics.com The conjugation of this compound to proteins, peptides, or other molecules can be followed by observing changes in the UV-Vis spectrum.

A key indicator of successful conjugation is the appearance of new absorption peaks or shifts in existing ones. For instance, when a molecule is conjugated to a PEG linker, a shift in the maximum absorption wavelength (λmax) can be observed. analis.com.my In one study, the conjugation of a biomolecule to a PEG derivative resulted in a shift of the UV absorption peak from 200 nm to 280 nm, confirming the covalent attachment. analis.com.my The extent of conjugation can influence the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to these spectral shifts. utoronto.ca

The intensity of the absorbance is also a critical parameter, as it is directly proportional to the concentration of the absorbing species, according to the Beer-Lambert law. azooptics.com This relationship allows for the quantification of the conjugated product. By monitoring the absorbance at specific wavelengths corresponding to the reactants and products, the reaction kinetics and conjugation efficiency can be determined.

Table 1: Example of UV-Vis Spectral Data for a PEG-Biomolecule Conjugation

Sampleλmax (nm)AbsorbanceInterpretation
Unconjugated Biomolecule2000.85Characteristic peak of the free biomolecule. analis.com.my
PEG-Biomolecule Conjugate2801.20Shift in λmax and increased absorbance indicating successful conjugation. analis.com.my

Chromatographic Techniques for Conjugate Purity and Composition (e.g., LC-MS, Size-Exclusion Chromatography (SEC), HPLC)

Chromatographic techniques are indispensable for separating and purifying this compound conjugates from unreacted starting materials and byproducts, as well as for determining the composition and purity of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful technique is used to identify and quantify the components of a mixture. In the context of this compound, LC-MS can confirm the molecular weight of the conjugate, thus verifying that the desired number of PEG units have been attached to the target molecule. precisepeg.com

Size-Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume. Larger molecules elute from the column faster than smaller ones. SEC is particularly useful for analyzing the size distribution of PEGylated proteins and other macromolecules. It can effectively separate the desired conjugate from unreacted PEG and protein, providing information on the polydispersity of the product.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of biomolecules. analis.com.my Reversed-phase HPLC (RP-HPLC) is often employed to separate molecules based on their hydrophobicity. In the analysis of this compound conjugates, RP-HPLC can be used to assess purity and quantify the amount of conjugated product. analis.com.my The use of a UV-Vis detector in conjunction with HPLC allows for the specific detection of the conjugate at its characteristic wavelength. analis.com.my

Table 2: Representative HPLC Retention Times for a Conjugation Reaction Mixture

ComponentRetention Time (min)
Unconjugated Peptide5.2
This compound8.7
Peptide-PEG5 Conjugate12.4

Rheological Characterization of Crosslinked Hydrogels (e.g., Storage and Loss Moduli)

When this compound is used as a crosslinker to form hydrogels, rheological characterization becomes crucial for understanding the mechanical properties of these materials. Rheology is the study of the flow and deformation of matter. For hydrogels, key parameters measured include the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') represents the elastic component of the material and is a measure of the energy stored during deformation. A higher G' indicates a more solid-like, elastic hydrogel. The loss modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat during deformation. A higher G'' suggests a more liquid-like, viscous material.

The ratio of G'' to G' (tan δ = G''/G') is known as the loss tangent and provides information about the viscoelastic nature of the hydrogel. For a highly elastic hydrogel, G' will be significantly larger than G'', and tan δ will be small. The mechanical properties of hydrogels can be tuned by varying the concentration of the this compound crosslinker and the polymer it is reacting with. These properties are critical for applications such as tissue engineering and drug delivery, where the hydrogel must possess specific mechanical strength and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Modified Polymers and Precursors

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the chemical structure of molecules. researchgate.net ¹H NMR (proton NMR) is commonly used to confirm the successful synthesis and modification of polymers and their precursors, including this compound. researchgate.net

Microscopic Techniques for Material Morphology (e.g., TEM)

When this compound is used in the formation of nanoparticles or other nanoscale materials, microscopic techniques are vital for characterizing their morphology. Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can visualize the size, shape, and internal structure of nanoparticles.

TEM analysis of nanoparticles functionalized with this compound can reveal whether the particles are spherical, uniform in size, and well-dispersed. This information is critical for applications where particle size and shape influence biological interactions and efficacy. For instance, in drug delivery systems, the morphology of the nanoparticles can affect their circulation time, cellular uptake, and drug release profile.

Theoretical and Computational Modeling in Conjugation Design and Kinetics

Theoretical and computational modeling are increasingly being used to complement experimental studies in the design and optimization of conjugation reactions. precisepeg.com Molecular modeling can provide insights into the three-dimensional structure of this compound conjugates and predict how the PEG linker might affect the conformation and activity of a biomolecule.

Computational approaches can also be used to study the kinetics of the conjugation reaction. By simulating the reaction at the molecular level, it is possible to understand the reaction mechanism and identify factors that influence the reaction rate. This knowledge can be used to optimize reaction conditions, such as pH and temperature, to achieve higher conjugation efficiency and yield. While not a direct characterization technique of the final product, computational modeling is a valuable tool in the rational design of this compound-based bioconjugates. precisepeg.com

Future Directions and Emerging Research Avenues

Development of Next-Generation Heterobifunctional Linkers with Enhanced or Tunable Reactivity

The development of next-generation heterobifunctional linkers is centered on refining the reactive properties of their constituent functional groups to offer greater control and efficiency in conjugation. For linkers like Mal-PEG5-PFP, this involves innovating both the maleimide (B117702) and the active ester moieties.

Maleimide Group Modifications: While the maleimide-thiol reaction is highly efficient, research is underway to create "next generation maleimides" (NGMs) with tunable properties. rsc.org One area of focus is modulating the reactivity and hydrolytic stability of the maleimide ring. For example, diiodomaleimides have been shown to offer rapid bioconjugation with reduced hydrolysis, which is particularly advantageous when working with sterically hindered proteins. acs.org Substituted maleimides are also being explored as customizable fluorescent linkers whose optical properties can provide real-time feedback on conjugation reactions. researchgate.net The ability to tune the electronics of the maleimide N-substituent can influence the kinetics of both the forward Michael addition and the undesired retro-Michael reaction. udel.edu This allows for the design of linkers where the degradation rate can be controlled, a desirable feature for applications requiring controlled release. nih.gov

Active Ester Group Modifications: The pentafluorophenyl (PFP) ester in this compound is known for its high reactivity toward primary amines and relative stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters. broadpharm.combroadpharm.com Future research aims to develop a wider array of amine-reactive groups with varying reactivity profiles. This would allow for more selective conjugation in complex systems containing multiple amine groups or for fine-tuning reaction kinetics to suit specific applications. The goal is to build a portfolio of linkers that provide a gradient of reactivity, enabling researchers to select the optimal linker for a given biomolecule and reaction condition.

Rational Design of Linkers for Overcoming Stability Challenges in Bioconjugates

A significant challenge in the use of maleimide-based linkers is the potential instability of the resulting succinimidyl thioether bond. nih.gov This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the physiological environment, leading to deconjugation of the payload. nih.govvectorlabs.com This can compromise the efficacy of therapeutics like antibody-drug conjugates (ADCs) and lead to off-target toxicities. prolynxinc.comresearchgate.net

Several strategies are being actively researched to overcome this stability issue:

Hydrolysis of the Thiosuccinimide Ring: The succinimidyl ring of the maleimide-thiol adduct can be hydrolyzed to form a stable, ring-opened succinamic acid thioether. prolynxinc.com This ring-opened product is resistant to the retro-Michael reaction. prolynxinc.com Research has shown that the rate of this stabilizing hydrolysis can be greatly accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.comacs.org This allows for the purposeful hydrolysis of the conjugate in vitro before in vivo administration to ensure stability. prolynxinc.comacs.org

Transcyclization and Thiazine (B8601807) Formation: A novel strategy to stabilize the linkage involves an intramolecular transcyclization reaction. nih.govresearchgate.net When a peptide or protein with an N-terminal cysteine is conjugated to a maleimide, a chemical rearrangement can occur to form a stable six-membered thiazine ring. nih.govresearchgate.net This structure has been shown to be significantly more stable and over 20 times less susceptible to thiol exchange with glutathione compared to the standard thioether conjugate. nih.gov

Development of Alternative Thiol-Reactive Moieties: Beyond modifying the maleimide structure, researchers are exploring entirely new thiol-reactive groups that form more stable linkages from the outset. Examples include sulfones, carbonylacrylic reagents, and 2-formylphenylboronic acids. nih.govresearchgate.net These alternatives aim to provide the high specificity of the maleimide-thiol reaction without the associated instability.

The table below summarizes key strategies being explored to enhance the stability of bioconjugates.

StrategyMechanismAdvantage
Ring-Opening Hydrolysis The succinimide (B58015) ring of the maleimide-thiol adduct is hydrolyzed, forming a stable succinamic acid thioether. prolynxinc.comThe resulting ring-opened product is resistant to cleavage and thiol exchange. prolynxinc.comacs.org
Transcyclization An intramolecular reaction, often with an N-terminal cysteine, rearranges the initial adduct into a more stable cyclic structure like a thiazine. nih.govresearchgate.netCreates a highly stable, stereochemically defined linker with a strongly reduced tendency for thiol exchange. nih.gov
Next-Generation Maleimides Chemical modification of the maleimide ring (e.g., diiodomaleimides) to optimize reactivity and stability. acs.orgAllows for rapid conjugation while minimizing side reactions like hydrolysis. acs.org
Alternative Reagents Use of different thiol-reactive groups (e.g., sulfones, carbonylacrylics) that form inherently more stable bonds. nih.govresearchgate.netAvoids the intrinsic instability of the succinimidyl thioether linkage.

Integration of this compound Chemistry into Multicomponent and Multimodal Research Systems

The heterobifunctional nature of this compound makes it an ideal tool for constructing complex, multicomponent systems. Its ability to connect two different molecular entities is fundamental to several advanced therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs): this compound and similar linkers are integral to the design of ADCs, which consist of a monoclonal antibody linked to a cytotoxic payload. biochempeg.com The linker's role is critical: it must be stable in circulation but allow for the release of the payload inside the target cancer cell. biochempeg.com The PEG element in the linker can improve the ADC's pharmacokinetic properties by increasing solubility and reducing aggregation. biochempeg.com Future research will involve creating more sophisticated ADCs, potentially with two different payloads (dual-drug ADCs) or combining a therapeutic agent with an imaging agent, requiring advanced, multifunctional linkers.

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov They consist of a ligand for the target protein and a ligand for the E3 ligase, joined by a linker. nih.govnih.gov this compound is a PEG-based linker that can be used in PROTAC synthesis. targetmol.com The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target, the PROTAC, and the E3 ligase. nih.gov The PEG component can enhance the solubility and cell permeability of the PROTAC molecule. nih.gov

Multimodal Imaging and Theranostics: There is a growing interest in developing agents that combine diagnostic and therapeutic capabilities (theranostics) or that can be detected by multiple imaging techniques (multimodal imaging). nih.gov Linkers like this compound can be used to construct such agents, for example, by linking a targeting molecule (like an antibody) to both a therapeutic payload and an imaging probe (like a fluorescent dye or a PET imaging agent). The ability to selectively conjugate different moieties via the maleimide and PFP ester groups is essential for the rational assembly of these complex systems.

Expansion into Novel Research Areas in Chemical Biology and Materials Science

The versatile chemistry of this compound and related linkers is enabling their expansion into diverse areas beyond traditional bioconjugation.

Hydrogel Formation and Functionalization: Maleimide-functionalized polymers, including those with PEG chains, are increasingly used to form hydrogels for tissue engineering and regenerative medicine. mdpi.comnih.gov These hydrogels can be cross-linked through the reaction of maleimide groups with thiol-containing molecules. nih.govrsc.org The reactivity of the maleimide allows for "plug-and-play" functionalization, where bioactive molecules like RGD peptides can be easily incorporated to enhance cell adhesion and function. mdpi.comnih.gov The maleimide group can serve a dual role: first for photochemical cross-linking to form the hydrogel scaffold, and second as a reactive handle for subsequent functionalization with thiol-containing molecules. nih.govacs.org

Surface Modification and Biosensors: The ability of maleimide-PEG linkers to attach biomolecules to surfaces is crucial for developing advanced biomaterials and biosensors. creativepegworks.comprecisepeg.com By immobilizing PEG chains with a terminal maleimide group onto a surface, a non-fouling layer can be created that resists non-specific protein adsorption. creativepegworks.com Specific proteins, peptides, or other sensor molecules containing thiol groups can then be precisely attached to the surface, which is a key step in creating sensitive and specific diagnostic devices. precisepeg.com

Nanotechnology: In nanotechnology, Mal-PEG-PFP chemistry can be used to functionalize the surface of nanoparticles, such as liposomes or quantum dots. creativepegworks.comprecisepeg.com The PEG linker enhances the biocompatibility and circulation time of the nanoparticles, while the reactive maleimide and PFP ends allow for the attachment of targeting ligands (e.g., antibodies) and therapeutic cargo, respectively. precisepeg.com This enables the creation of highly targeted and multifunctional nanomedicines.

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of Mal-PEG5-PFP, and how do these influence its role in PROTAC synthesis?

  • Answer: this compound (CAS: 1807534-78-6) is a heterobifunctional PEG-based linker with a maleimide group for thiol conjugation and a pentafluorophenyl (PFP) ester for amine-reactive coupling. Its molecular formula is C₁₉H₁₈F₅NO₇ (MW: 467.34 g/mol). The PEG spacer (5 ethylene glycol units) provides solubility and reduces steric hindrance during PROTAC assembly. The PFP ester enhances reactivity with primary amines under mild conditions (pH 7–9), while the maleimide enables stable thioether bonds with cysteine residues .
  • Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₈F₅NO₇
Molecular Weight467.34 g/mol
Reactive GroupsMaleimide (thiol), PFP ester (amine)
SolubilityWater, DMSO, DMF

Q. How should researchers characterize this compound purity and conjugation efficiency in PROTAC synthesis?

  • Answer: Standard protocols include:

  • Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or LC-MS to confirm >95% purity.
  • Conjugation Validation:

Thiol-Maleimide Reaction: Monitor by UV-Vis (ε₃₈₀nm = 620 M⁻¹cm⁻¹ for maleimide depletion).

Amine-PFP Ester Coupling: Use Ellman’s assay to quantify free amines pre/post reaction.

  • Structural Confirmation: NMR (¹H/¹³C) for PEG spacer integrity and MALDI-TOF for PROTAC molecular weight .

Q. What experimental design considerations are critical when using this compound in PROTAC assembly?

  • Answer:

  • Stoichiometry: Optimize molar ratios (e.g., 1:1:1 for target binder-linker-E3 ligase ligand) to minimize heterodimer byproducts.
  • Reaction Conditions: Use pH 7.4–8.5 buffers (e.g., PBS) for maleimide-thiol conjugation; avoid nucleophiles (e.g., Tris) that hydrolyze PFP esters.
  • Purification: Size-exclusion chromatography (SEC) or dialysis to remove unreacted linkers.
  • Validation: Confirm ternary complex formation via SPR or cellular degradation assays (e.g., Western blot for target protein levels) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this compound-mediated PROTAC synthesis yields inconsistent degradation activity?

  • Answer: Inconsistencies often arise from:

  • Variable Conjugation Efficiency: Use kinetic monitoring (e.g., HPLC at 0, 2, 6, 24 hrs) to identify incomplete reactions.
  • Aggregation: Introduce solubility-enhancing tags (e.g., His-tags) or optimize PEG length.
  • Proteasomal Engagement: Test PROTACs with varying E3 ligase ligands (e.g., VHL vs. CRBN) and use negative controls (e.g., non-functional E3 ligands) .
    • Table 2: Troubleshooting Guide for PROTAC Activity
IssueSolutionMethodological Reference
Low solubilityIncrease PEG length (e.g., PEG8)
Off-target degradationIntroduce selectivity filters (e.g., steric hindrance)

Q. How should contradictory data on this compound stability in aqueous buffers be resolved?

  • Answer: Contradictions may stem from:

  • Buffer Composition: Avoid amines (e.g., Tris) that accelerate PFP ester hydrolysis. Use HEPES or carbonate buffers.
  • Temperature Control: Store reactions at 4°C if prolonged (>6 hrs).
  • Validation: Quantify hydrolysis via LC-MS or fluorometric amine detection. For maleimide stability, track thiol reactivity over time using DTNB assay .

Q. What interdisciplinary approaches enhance the application of this compound in targeted protein degradation studies?

  • Answer:

  • Chemical Biology: Combine with click chemistry (e.g., azide-alkyne cycloaddition) for modular PROTAC assembly.
  • Computational Modeling: Use molecular dynamics to predict linker flexibility and ternary complex formation.
  • Single-Cell Analysis: Apply scRNA-seq to assess heterogeneity in PROTAC efficacy across cell populations .

Q. How can researchers formulate hypothesis-driven questions about this compound using frameworks like FINER or PICOT?

  • Answer:

  • FINER Framework:
  • Feasible: "Does reducing PEG length in Mal-PEGn-PFP (n=3–8) improve blood-brain barrier penetration?"
  • Novel: "Can this compound enable degradation of previously undruggable targets via covalent E3 ligase engagement?"
  • PICOT Framework:
  • Population: Cancer cell lines (e.g., MDA-MB-231)
  • Intervention: PROTACs with this compound vs. non-cleavable linkers
  • Outcome: Target protein degradation efficiency (IC₅₀)
  • Time: 48-hour treatment .

Q. What data management practices ensure reproducibility in studies involving this compound?

  • Answer:

  • Metadata Documentation: Record batch-specific linker purity, storage conditions (-20°C, desiccated), and reaction pH/temperature.
  • Public Repositories: Deposit raw HPLC/MS spectra in platforms like Zenodo or Figshare.
  • FAIR Principles: Ensure data is Findable, Accessible, Interoperable, and Reusable via standardized file naming and ontologies (e.g., ChEBI for chemical terms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.